1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

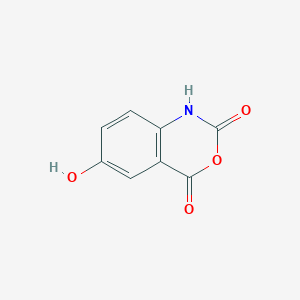

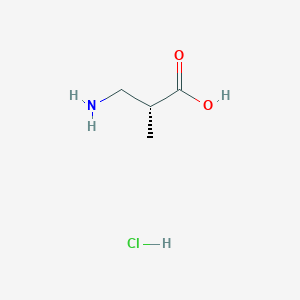

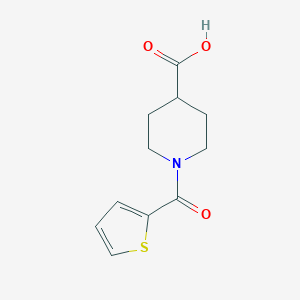

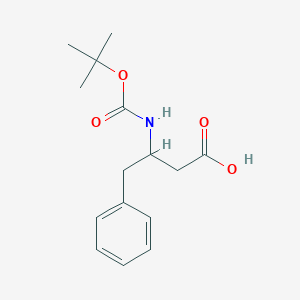

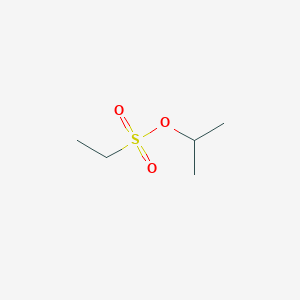

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (TPCA) is a heterocyclic compound belonging to the class of thiophenes. It is a cyclic compound composed of five carbon atoms, two nitrogen atoms, and one sulfur atom. TPCA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Forensic Toxicology

- Scientific Field: Forensic Toxicology .

- Application Summary: The compound “1-(Thiophene-2-carbonyl)-LSD” was identified from blotter paper falsely labeled as “1D-LSD”. This compound is a type of 1-acyl LSD in which thiophene carboxylic acid was condensed to LSD .

- Methods of Application: The seized specimens were extracted and analyzed using gas chromatography/mass spectrometry (GC/MS), liquid chromatography/mass spectrometry (LC/MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .

- Results: The active compound was confirmed to be 1-(thiophene-2-carbonyl)-LSD, which was inconsistent with the labeling on drug-infused blotter paper .

Molecular Medicine and Therapy

- Scientific Field: Molecular Medicine and Therapy .

- Application Summary: Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been found to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .

- Methods of Application: A series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and their inhibitory activities were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .

- Results: Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

Anti-Inflammatory and Analgesic Drugs

- Scientific Field: Pharmacology .

- Application Summary: Thiophene derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been reported to possess anti-inflammatory and analgesic properties .

Antihypertensive Drugs

- Scientific Field: Pharmacology .

- Application Summary: Thiophene derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been reported to possess antihypertensive properties .

Antimicrobial Drugs

- Scientific Field: Pharmacology .

- Application Summary: Thiophene derivatives, including “1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid”, have been reported to possess antimicrobial properties .

Light-Emitting Diodes (LEDs)

Propiedades

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSBWQLPNNZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353978 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

CAS RN |

147636-34-8 |

Source

|

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)